n-Ethyl-N-(pyrrolidin-3-yl)acrylamide
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Overview
Description
n-Ethyl-N-(pyrrolidin-3-yl)acrylamide is a chemical compound that features a pyrrolidine ring, an ethyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-N-(pyrrolidin-3-yl)acrylamide typically involves the reaction of pyrrolidine derivatives with acrylamide. One common method includes the use of triethylamine (TEA) as a base and 1,4-dioxane as a solvent under reflux conditions . The reaction proceeds through the nucleophilic addition of the pyrrolidine nitrogen to the acrylamide carbonyl group, followed by the elimination of water.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-N-(pyrrolidin-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
n-Ethyl-N-(pyrrolidin-3-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of n-Ethyl-N-(pyrrolidin-3-yl)acrylamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-Methylpyrrolidine: A similar compound with a methyl group instead of an ethyl group.
N-Methyl-2-pyrrolidinone: Contains a pyrrolidinone ring instead of a pyrrolidine ring.
N-Vinylpyrrolidone: Features a vinyl group instead of an acrylamide moiety
Uniqueness
n-Ethyl-N-(pyrrolidin-3-yl)acrylamide is unique due to the combination of its pyrrolidine ring, ethyl group, and acrylamide moiety. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C9H16N2O |
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Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-ethyl-N-pyrrolidin-3-ylprop-2-enamide |
InChI |
InChI=1S/C9H16N2O/c1-3-9(12)11(4-2)8-5-6-10-7-8/h3,8,10H,1,4-7H2,2H3 |
InChI Key |
HKQURIJHXOLGRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCNC1)C(=O)C=C |
Origin of Product |
United States |
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